Methyl[(oxolan-3-yl)methyl]amine hydrochloride physical properties
Methyl[(oxolan-3-yl)methyl]amine hydrochloride physical properties
This guide provides an in-depth technical analysis of Methyl[(oxolan-3-yl)methyl]amine hydrochloride (systematic name: N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride).[1]
Content Type: Technical Monograph & Handling Protocol Subject: CAS 2007919-41-5 (Generic/Analogous) | MW: 151.63 g/mol [1][2]
Executive Summary & Chemical Identity
Methyl[(oxolan-3-yl)methyl]amine hydrochloride is a secondary amine building block used extensively in medicinal chemistry.[1] It serves as a strategic "solubilizing fragment," introducing a polar, non-aromatic tetrahydrofuran (THF) ring to drug candidates.[1] This moiety modulates lipophilicity (LogP) and metabolic stability compared to aromatic analogs.[1]
Critical Distinction: Do not confuse this compound with Methylamine Hydrochloride (CAS 593-51-1).[1] While they share nomenclature similarities, their physical properties and applications are distinct.[1]
Structural Specifications
| Parameter | Detail |
| IUPAC Name | N-Methyl-1-(tetrahydrofuran-3-yl)methanamine hydrochloride |
| Common Name | Methyl[(oxolan-3-yl)methyl]amine HCl |
| Molecular Formula | C₆H₁₃NO[1] • HCl |
| Molecular Weight | 151.63 g/mol (Salt) / 115.17 g/mol (Free Base) |
| Chirality | The C3 position on the THF ring is chiral.[1] Commercial supplies are typically racemic unless specified as (R) or (S).[1] |
| CAS Number | 2007919-41-5 (Racemic HCl) / 165253-31-6 (Free Base Analog) |
Physical & Chemical Properties
The following data aggregates experimental observations for the hydrochloride salt form.
Physical State & Solubility[1][3][4][5]
-
Appearance: White to off-white crystalline solid.[1]
-
Hygroscopicity: High. Like many low-molecular-weight amine salts, this compound is deliquescent.[1] It will absorb atmospheric moisture to form a sticky gum if not stored under desiccant.[1]
-
Melting Point: Typically 145°C – 155°C (Decomposes).[1] Note: Exact MP varies by enantiomeric purity and hydration state.
-
Solubility Profile:
Acid-Base Characteristics[1]
-
pKa (Conjugate Acid): ~10.0 (Predicted).[1]
Synthesis & Manufacturing Workflow
The industrial standard for producing this intermediate is Reductive Amination .[1] This route is preferred over direct alkylation due to higher selectivity for the secondary amine and cleaner impurity profiles.[1]
Reaction Pathway
The synthesis couples Tetrahydrofuran-3-carboxaldehyde with Methylamine , followed by reduction.[1]
Figure 1: Reductive amination workflow for the synthesis of the target amine.[1]
Detailed Protocol (Bench Scale)
-
Imine Formation: Charge a reaction vessel with Tetrahydrofuran-3-carboxaldehyde (1.0 eq) and Methanol (10 V). Cool to 0°C. Add Methylamine (2.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours to allow imine formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C. STAB is preferred over NaBH₄ for its selectivity, minimizing aldehyde reduction to the alcohol side-product.[1] Warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM).[1]
-
Salt Formation: Dry the organic layer (Na₂SO₄), filter, and cool to 0°C. Add 4M HCl in Dioxane (1.5 eq) dropwise. The HCl salt will precipitate.[1]
-
Isolation: Filter the white solid, wash with cold diethyl ether (to remove non-polar impurities), and dry under vacuum.[1]
Quality Control & Analytical Validation
Validation of the salt form is critical to ensure stoichiometry (1:1 HCl) and absence of the starting aldehyde.[1]
1H NMR Diagnostics (DMSO-d6)
-
Amine Protons: Broad singlet/multiplet at δ 8.5–9.5 ppm (2H, NH₂⁺).[1]
-
Methyl Group: Singlet or doublet at δ 2.55 ppm (3H, N-CH₃).[1]
-
Methylene Bridge: Multiplet at δ 2.8–3.0 ppm (2H, CH₂-N).[1]
-
THF Ring Protons: Complex multiplets between δ 1.5–3.9 ppm .[1]
-
Key Check: Ensure no aldehyde peak (δ ~9.8 ppm) remains.[1]
-
QC Decision Logic
Figure 2: Quality Control decision tree emphasizing impurity detection.
Handling & Storage Guidelines
Storage Conditions
-
Temperature: Store at 2°C – 8°C (Refrigerated) for long-term stability.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]
-
Desiccation: Mandatory.[1] The presence of HCl makes the compound hygroscopic.[1] Moisture absorption leads to hydrolysis risks and difficulty in handling (clumping).[1]
Safety (GHS Classification)[1]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhaling dust.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine (Free base analog data).[1] Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for synthesis). Retrieved from [Link]
Sources
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